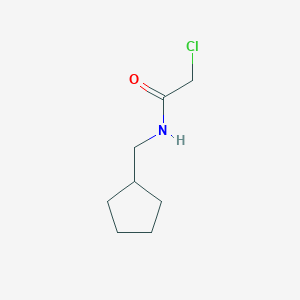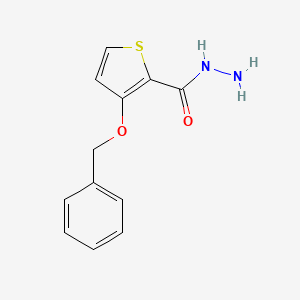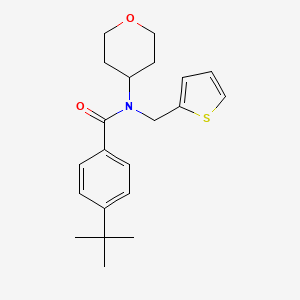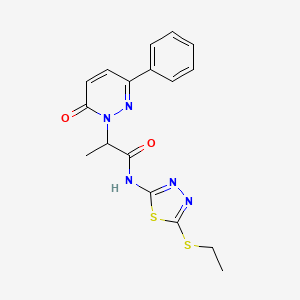![molecular formula C15H13N3O5 B2677841 2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate CAS No. 931259-23-3](/img/structure/B2677841.png)
2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate” is a complex organic compound. It contains a nitrophenyl group, an amino group, an oxoethyl group, and an aminobenzoate group . These groups are common in many organic compounds and have various applications in fields like pharmaceuticals and materials science .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds in the molecule and the arrangement of its atoms.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Compounds with nitrophenyl groups, for example, can undergo reactions like reduction, while aminobenzoates can participate in reactions like esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with various reagents .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. These derivatives were found to exhibit significant activity against selected bacteria, fungi, and Mycobacterium tuberculosis, highlighting their potential in developing new antimicrobial agents (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).
Antitumor Activity
Novel derivatives of 2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate have been prepared and tested for their cytostatic activities against various malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma cells. These compounds showed promising antitumor properties, suggesting their potential use in cancer therapy (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006).
Chemical Sensor Development
2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate derivatives have been utilized in the development of highly selective fluorescent and colorimetric sensors. These sensors are designed for the detection of Hg2+ ions in aqueous solutions, demonstrating their application in environmental monitoring and analysis (Ruan, Maisonneuve, & Xie, 2011).
Material Science and Organic Synthesis
The compound and its derivatives are also explored in material science and organic synthesis. Studies include the investigation of their properties through vibrational wavenumber computations, first-order hyperpolarizability, HOMO and LUMO analysis, and molecular electrostatic potential (MEP) and natural bond orbital (NBO) analysis. These studies provide insights into the electronic structure and reactivity of these compounds, indicating their potential application in designing novel organic materials with specific electronic and optical properties (Kumar et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[2-(3-nitroanilino)-2-oxoethyl] 4-aminobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c16-11-6-4-10(5-7-11)15(20)23-9-14(19)17-12-2-1-3-13(8-12)18(21)22/h1-8H,9,16H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYKSSFKGGQKQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-methoxyphenyl)-1-methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole](/img/structure/B2677760.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2677765.png)

![Ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2677770.png)

![5-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2677772.png)

![4-bromo-5-{[(N'-{[(4-methoxyphenyl)methylidene]amino}carbamimidoyl)sulfanyl]methyl}-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrobromide](/img/structure/B2677774.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2677775.png)
![Tert-butyl 5-oxo-1-[1-(prop-2-enoyl)piperidin-4-yl]pyrrolidine-3-carboxylate](/img/structure/B2677776.png)
![2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B2677777.png)
